3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethoxy)phenyl]benzamide
Overview
Description
3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethoxy)phenyl]benzamide is a complex organic compound characterized by its pyrazole and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole ring. Subsequent chlorination and methylation steps introduce the chloro and methyl groups at the appropriate positions on the pyrazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effective production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzamide group can be oxidized to produce carboxylic acids.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The chloro group on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used to substitute the chloro group, depending on the desired product.
Major Products Formed:
Oxidation: 3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide
Reduction: 3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyrazoline
Substitution: 3-[(4-Substituted-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its biological activity, including potential antimicrobial properties.
Medicine: Research has explored its use as a lead compound in drug discovery, particularly for its potential therapeutic effects.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide
3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyrazoline
3-[(4-Substituted-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide
Uniqueness: This compound is unique due to its specific combination of functional groups and substituents, which can influence its reactivity and biological activity. Its trifluoromethoxy group, in particular, may impart distinct properties compared to similar compounds.
Properties
IUPAC Name |
3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-[4-(trifluoromethoxy)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF3N3O2/c1-12-18(21)13(2)27(26-12)11-14-4-3-5-15(10-14)19(28)25-16-6-8-17(9-7-16)29-20(22,23)24/h3-10H,11H2,1-2H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPQRGFPQZQJSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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